molecular formula C10H10N4 B1424249 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine CAS No. 91818-70-1

4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine

Cat. No. B1424249
CAS RN: 91818-70-1
M. Wt: 186.21 g/mol
InChI Key: OJBWUUONURPDTH-UHFFFAOYSA-N
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Description

“4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine” is a chemical compound that serves as an intermediate during the synthesis of Nilotinib . Nilotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .


Synthesis Analysis

The synthesis of this compound involves processes and useful intermediates for the synthesis of the tyrosine kinase inhibitors Formula (II) nilotinib and Formula (IV) imatinib . Key intermediates, method for their synthesis, and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib are described .

Scientific Research Applications

Antimicrobial Activity

Research conducted by Mallikarjunaswamy, Bhadregowda, and Mallesha (2013) highlighted the antimicrobial potential of pyrimidine salts, including compounds related to 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine. The study synthesized various compounds and evaluated their antibacterial and antifungal activities. One of the synthesized compounds showed notable inhibition towards microbial activity, suggesting potential applications in developing antimicrobial agents (Mallikarjunaswamy et al., 2013).

Histamine Receptor Ligand

Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating the utility of pyrimidine derivatives in targeting histamine receptors. This research opens up avenues for the development of new treatments for inflammation and pain (Altenbach et al., 2008).

Inhibitors in Histone Demethylation

Bavetsias and colleagues (2016) reported on N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as potent inhibitors of JmjC histone demethylases. This study showcases the role of pyrimidine derivatives in epigenetic regulation and their potential as therapeutic agents in cancer and other diseases where epigenetic modifications play a crucial role (Bavetsias et al., 2016).

Fungicidal and Insecticidal Activity

Chen and Shi (2008) designed and synthesized a series of pyrimidine derivatives that exhibited moderate to weak fungicidal and insecticidal activities. This suggests the potential of pyrimidine-based compounds in agricultural applications (Chen & Shi, 2008).

Corrosion Inhibition

Ashassi-Sorkhabi, Shaabani, and Seifzadeh (2005) investigated the efficiency of certain pyrimidine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. The compounds showed good corrosion inhibition, even at low concentrations, indicating their potential application in material science and industrial processes (Ashassi-Sorkhabi et al., 2005).

Antihypertensive Activity

Bennett et al. (1981) prepared a series of pyrimidine derivatives that exhibited significant antihypertensive activity in spontaneously hypertensive rats. These findings suggest the potential of pyrimidine derivatives in developing new treatments for hypertension (Bennett et al., 1981).

properties

IUPAC Name

4-methyl-6-pyridin-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-7-6-9(14-10(11)13-7)8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBWUUONURPDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699336
Record name 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine

CAS RN

91818-70-1
Record name 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Cayir - 2015 - kluedo.ub.rptu.de
Catalysis is one of the most important and fast expanding areas in synthetic chemistry.[1] The research for developing better catalytic systems in terms of efficiency and selectivity is still …
Number of citations: 4 kluedo.ub.rptu.de

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